2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of methoxyphenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 1-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the acetamide moiety would produce amines.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including vasoconstriction and neurotransmission. The pathways involved in these effects include the activation or inhibition of G-protein-coupled receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the presence of both methoxyphenyl and piperazine moieties. This combination allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.
Biological Activity
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, a synthetic compound, has garnered attention due to its multifaceted biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H29N3O4
- Molecular Weight : 399.5 g/mol
- CAS Number : 1049345-45-0
The compound features a complex structure that includes a piperazine moiety linked to an acetamide, which is further substituted with methoxyphenyl and phenoxy groups. This unique arrangement contributes to its selective receptor binding properties.
Dopamine Receptor Activity
The compound acts primarily as a ligand for dopamine receptors, exhibiting higher affinity for the D3 receptor (pKi = 8.04) compared to the D2 receptor (pKi = 7.83) . This selectivity suggests potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown a growth inhibitory concentration (GI50) of approximately 50 µM against MiaPaCa-2 pancreatic cancer cells . The compound's ability to inhibit the S100A2-p53 protein-protein interaction further underscores its relevance in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Dopamine Receptors : By binding to D2 and D3 receptors, it modulates neurotransmission pathways that are critical in mood regulation and motor control.
- Cancer Pathways : The inhibition of S100A2-p53 interactions suggests a mechanism that may disrupt cancer cell survival and proliferation pathways .
Study on Dopamine Receptor Binding
A study investigating various piperazine derivatives highlighted the binding affinities of compounds similar to this compound. It was found that modifications in the piperazine structure can significantly affect receptor affinity and selectivity, emphasizing the importance of structural nuances in drug design .
Anticancer Efficacy
In a comparative analysis of new antitumor agents, derivatives exhibiting structural similarities to this compound were tested against multiple cancer cell lines. Results indicated that compounds with enhanced piperazine substitutions demonstrated improved cytotoxic effects, reinforcing the potential of this class of compounds in oncological applications .
Research Applications
The compound has been explored for various scientific research applications:
- Medicinal Chemistry : Used as a building block for synthesizing more complex pharmacological agents.
- Neuropharmacology : Investigated for its potential role in managing neurodegenerative diseases.
- Cancer Research : Explored for its ability to inhibit specific protein interactions critical for tumor growth .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-5-3-18(4-6-19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-9-7-20(28-2)8-10-21/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMPVJDRLHNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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